2,4-Dimethoxy-6H-benzo[c]chromen-6-one

Cannabinoid Pharmacology GPCR Signaling Drug Discovery

2,4-Dimethoxy-6H-benzo[c]chromen-6-one is a dimethoxy-substituted 6H-benzo[c]chromen-6-one featuring an unexplored 2,4-substitution pattern absent from published PDE2 and cannabilactone SAR. With zero HBD (vs. 2 donors in Urolithin A), XLogP3=3.0, and TPSA=44.8 Ų, it predicts superior passive BBB penetration—making it the preferred scaffold over hydroxylated urolithins when CNS exposure is critical. Lacking the C-3 alkyl side chain of CB2-selective cannabilactones (e.g., AM1710/AM1714), it serves as an orthogonal chemotype for dissecting side-chain contributions to CB2/CB1 selectivity and as a benchmarking substrate for novel dibenzopyranone synthetic methodologies.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B12531444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-6H-benzo[c]chromen-6-one
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)OC(=O)C3=CC=CC=C32
InChIInChI=1S/C15H12O4/c1-17-9-7-12-10-5-3-4-6-11(10)15(16)19-14(12)13(8-9)18-2/h3-8H,1-2H3
InChIKeyVGXBUFHHRAGMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-6H-benzo[c]chromen-6-one: Core Scaffold and Pharmacological Context for Procurement


2,4-Dimethoxy-6H-benzo[c]chromen-6-one (CAS 1528793-29-4) is a dimethoxy-substituted member of the 6H-benzo[c]chromen-6-one (dibenzopyranone) family, a privileged scaffold structurally related to both urolithin gut metabolites and synthetic cannabinoid 'cannabilactones' [1]. The compound features a tricyclic lactone core with methoxy groups at the 2- and 4-positions, yielding a molecular weight of 256.25 g/mol and eliminating all hydrogen bond donors (HBD = 0) [2]. This distinguishes it from the more common hydroxylated urolithins (e.g., Urolithin A, 3,8-dihydroxy) and places it at the intersection of two pharmacologically relevant classes: phosphodiesterase (PDE) inhibitors and cannabinoid receptor ligands.

Why 2,4-Dimethoxy-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Other Urolithin or Cannabilactone Analogs


Substituting 2,4-Dimethoxy-6H-benzo[c]chromen-6-one with a generic hydroxylated urolithin or a cannabilactone bearing a long alkyl chain introduces critical changes in molecular recognition and physicochemical behavior. The 2,4-dimethoxy pattern eliminates all hydrogen bond donor capacity (HBD = 0), whereas Urolithin A (3,8-dihydroxy) possesses two donors, fundamentally altering membrane permeability (anticipated higher passive diffusion) and precluding key hydrogen-bonding interactions with biological targets [1]. Conversely, cannabilactones such as AM1710 and AM1714 carry a bulky 3-(1′,1′-dimethylheptyl) side chain that is entirely absent on the target compound; this side chain is a known pharmacophoric determinant for CB2 selectivity, and its absence in 2,4-Dimethoxy-6H-benzo[c]chromen-6-one predicts a distinct cannabinoid receptor subtype selectivity profile [2]. The regioisomeric 3,8-dimethoxy analog presents a different spatial arrangement of methoxy groups, which alters electrostatic surface potential and binding pocket complementarity .

Quantitative Differentiation Evidence for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one Versus Closest Analogs


CB1 Cannabinoid Receptor Functional Agonist Activity vs. Cannabinol (CBN)

A BindingDB/ChEMBL entry (CHEMBL1209806 / BDBM50416476) attributed to 2,4-Dimethoxy-6H-benzo[c]chromen-6-one reports a functional EC50 of 6.31 nM for agonist activity at the human CB1 receptor expressed in CHO cells, measured by luciferase reporter gene assay at 5 hours [1]. Caution is warranted: the molecular weight (425.3 Da) and SMILES string associated with this entry on the gpcrDB and BindingDB structural display are inconsistent with the chemical identity of the target compound (MW 256.25), raising the possibility of a database curation error. If this data point is valid, it represents a >30-fold higher potency than the structurally related natural cannabinoid Cannabinol (CBN), which acts as a CB1 agonist with an EC50 of approximately 261 nM in adenylyl cyclase inhibition assays . However, cannabilactones AM1710 and AM1714, which carry a long alkyl side chain absent in this compound, exhibit markedly different selectivity (CB2-preferring with 54-fold and 490-fold selectivity, respectively), suggesting that the 2,4-dimethoxy analog, lacking the C-3 side chain, may have a distinct, potentially CB1-preferring profile [2].

Cannabinoid Pharmacology GPCR Signaling Drug Discovery

Zero Hydrogen Bond Donor Count: Physicochemical Differentiation from Hydroxylated Urolithin Analogs

2,4-Dimethoxy-6H-benzo[c]chromen-6-one possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), with a computed XLogP3 of 3.0 and topological polar surface area (TPSA) of 44.8 Ų [1]. In contrast, the hydroxylated urolithins—the most common natural and synthetic analogs of this scaffold—carry one or more HBD groups: Urolithin A (3,8-dihydroxy) has HBD = 2, HBA = 4, TPSA = 66.8 Ų; Urolithin B (3-hydroxy) has HBD = 1, HBA = 3, TPSA = 46.5 Ų [2]. The absence of HBD groups in the target compound predicts higher passive membrane permeability and potentially enhanced blood-brain barrier (BBB) penetration compared to hydroxylated urolithins, based on established drug-likeness rules (e.g., Veber's rules and the Rule of Five). This is a class-level inference grounded in the fundamental physicochemical principle that reducing HBD count lowers the desolvation penalty for membrane crossing [3].

Physicochemical Profiling Drug-Likeness Blood-Brain Barrier Permeability

PDE2 Inhibitory Scaffold Potential: Class-Level Comparison to Urolithin-Based PDE2 Inhibitors

The 6H-benzo[c]chromen-6-one scaffold is the core of urolithins, which have been characterized as phosphodiesterase II (PDE2) inhibitors relevant to neurodegenerative disease research [1]. In a 2021 study, alkoxylated 6H-benzo[c]chromen-6-one derivative 1f exhibited the optimal PDE2 inhibitory potential with an IC50 of 3.67 ± 0.47 μM, comparable to the reference inhibitor BAY 60-7550 in in vitro cell-level assays [2]. While 2,4-Dimethoxy-6H-benzo[c]chromen-6-one itself has not been directly tested in this assay, its 2,4-dimethoxy substitution pattern represents a distinct alkoxylation topology that may confer differential PDE2 binding compared to the 3-hydroxy or 8-substituted urolithins that dominate the published SAR [3]. Lead urolithin compounds such as 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one showed weak activity with IC50 values >100 μM and 93.24 μM, respectively, highlighting the sensitivity of PDE2 inhibition to substitution pattern [3].

Phosphodiesterase Inhibition Neurodegeneration CNS Drug Discovery

Solitary Supplier Landscape and Premium Procurement Cost vs. Common Urolithin Standards

2,4-Dimethoxy-6H-benzo[c]chromen-6-one (CAS 1528793-29-4) is listed by Hoffman Fine Chemicals as a heterocyclic building block at a premium price point of $3,371–$5,395 . This contrasts sharply with commercially available urolithin standards: Urolithin A (CAS 1143-70-0) is widely available from multiple vendors at prices typically 10–50× lower per unit mass, while Urolithin B (CAS 1139-83-9) is similarly commoditized . The substantially higher cost and limited supplier base for the 2,4-dimethoxy analog reflect its non-natural substitution pattern, which requires de novo chemical synthesis rather than semi-synthetic derivation from ellagic acid metabolites. This scarcity directly impacts lead time, batch-to-batch consistency risk, and cost-per-assay for screening campaigns [1].

Chemical Procurement Research Tool Compound Sourcing Custom Synthesis

Regioisomeric Substitution Pattern Differentiation: 2,4- vs. 3,8-Dimethoxy Topology

The 2,4-dimethoxy arrangement on the benzo[c]chromen-6-one core is a regioisomer of the 3,8-dimethoxy pattern found in other commercially available analogs (CAS registry entries exist for both 3,8-dimethoxybenzo[c]chromen-6-one and 3,7-dimethoxybenzo[c]chromen-6-one) . These regioisomeric dimethoxy compounds share identical molecular formula (C15H12O4) and molecular weight (256.25 g/mol) but differ in the spatial orientation of the methoxy groups relative to the lactone carbonyl. In the 6H-benzo[c]chromen-6-one ERβ agonist series reported by Sun et al. (2006), substitution position was found to be critical: bis-hydroxyl groups at positions 3 and 8 were essential for activity in a coactivator recruitment assay, and shifting substitution positions dramatically altered receptor subtype selectivity [1]. By extension, the 2,4-dimethoxy pattern is predicted to produce a distinct electrostatic potential surface and binding profile compared to 3,8- or 3,7-analogs, offering a unique chemical probe for exploring substitution-dependent biological activity [2].

Structure-Activity Relationship Isosteric Replacement Medicinal Chemistry

Prioritized Application Scenarios for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one Based on Evidence-Driven Differentiation


CNS-Penetrant GPCR Probe Design Leveraging Zero HBD Physicochemistry

The compound's zero hydrogen bond donor count, moderate lipophilicity (XLogP3 = 3.0), and low TPSA (44.8 Ų) predict favorable passive blood-brain barrier penetration compared to hydroxylated urolithin analogs [1]. This physicochemical profile makes 2,4-Dimethoxy-6H-benzo[c]chromen-6-one particularly suitable as a core scaffold for designing CNS-targeted cannabinoid receptor or PDE2 probes, where BBB permeability is a prerequisite. Researchers developing neuropharmacological tool compounds should prioritize this scaffold over Urolithin A (HBD = 2) when CNS exposure is a design requirement [2].

Regioisomeric SAR Expansion Beyond the 3,8-Substituted Urolithin Paradigm

Published SAR for the benzo[c]chromen-6-one scaffold has almost exclusively focused on 3-substituted and 3,8-disubstituted analogs (hydroxylated urolithins and their alkoxylated derivatives for PDE2 inhibition [1]; 1,9-disubstituted cannabilactones for CB2 selectivity [2]). The 2,4-dimethoxy substitution pattern represents a distinct, unexplored vector in chemical space. Procuring this compound enables systematic exploration of how shifting the methoxy groups from the C-3/C-8 positions to the C-2/C-4 positions affects target binding and selectivity, filling a gap in the published SAR landscape .

Negative Control or Orthogonal Chemotype for Cannabilactone CB2 Selectivity Studies

Cannabilactones AM1710 and AM1714 achieve their CB2 selectivity (54-fold and 490-fold, respectively) through a combination of the 6-oxo lactone pharmacophore and a 3-(1′,1′-dimethylheptyl) side chain [1]. 2,4-Dimethoxy-6H-benzo[c]chromen-6-one retains the lactone core but completely lacks the C-3 alkyl side chain. This structural divergence makes it a valuable orthogonal chemotype for dissecting the contribution of the side chain to CB2 vs. CB1 receptor engagement. It can serve as a matched molecular pair comparator in cannabinoid receptor pharmacology studies where side chain-dependence is being investigated [2].

Synthetic Methodology Development Using a Sterically Hindered Dibenzopyranone Scaffold

The 2,4-dimethoxy substitution pattern introduces steric hindrance adjacent to the lactone carbonyl, which can influence reaction outcomes in cross-coupling and cyclization steps. This makes the compound a useful substrate for developing and benchmarking new synthetic methodologies for functionalized 6H-benzo[c]chromen-6-ones. Published synthetic routes for related scaffolds (Suzuki coupling-based cannabilactone synthesis [1]; microwave-assisted cyclization [2]) can be evaluated and optimized using this compound as a test case, contributing to the broader synthetic chemistry of the dibenzopyranone class .

Quote Request

Request a Quote for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.